17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one
Brand Name: Vulcanchem
CAS No.: 104849-33-4
VCID: VC20748122
InChI: InChI=1S/C24H32O3/c1-4-27-14-11-22(26)21-8-7-19-18-6-5-16-15-17(25)9-12-23(16,2)20(18)10-13-24(19,21)3/h15,18-21H,4-10,12-13H2,1-3H3/t18-,19-,20-,21+,23-,24-/m0/s1
SMILES: CCOC#CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Molecular Formula: C24H32O3
Molecular Weight: 368.5 g/mol

17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one

CAS No.: 104849-33-4

Cat. No.: VC20748122

Molecular Formula: C24H32O3

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one - 104849-33-4

Specification

CAS No. 104849-33-4
Molecular Formula C24H32O3
Molecular Weight 368.5 g/mol
IUPAC Name (8S,9S,10R,13S,14S,17S)-17-(3-ethoxyprop-2-ynoyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C24H32O3/c1-4-27-14-11-22(26)21-8-7-19-18-6-5-16-15-17(25)9-12-23(16,2)20(18)10-13-24(19,21)3/h15,18-21H,4-10,12-13H2,1-3H3/t18-,19-,20-,21+,23-,24-/m0/s1
Standard InChI Key CADMMMMZZFLIEP-OCCJOITDSA-N
Isomeric SMILES CCOC#CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
SMILES CCOC#CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Canonical SMILES CCOC#CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator